molecular formula C13H11BrFNO2S B8015247 N-benzyl-4-bromo-3-fluorobenzenesulfonamide

N-benzyl-4-bromo-3-fluorobenzenesulfonamide

Cat. No.: B8015247
M. Wt: 344.20 g/mol
InChI Key: YPPDCFYSJSLNJS-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-3-fluorobenzenesulfonamide is an organic compound with the molecular formula C13H11BrFNO2S It is a derivative of benzenesulfonamide, featuring a benzyl group, a bromine atom at the 4-position, and a fluorine atom at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-3-fluorobenzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Bromination and Fluorination: The amine is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.

    Benzylation: Finally, the compound is benzylated to introduce the benzyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, to form different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-benzyl-4-bromo-3-fluorobenzenesulfonamide has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique electronic properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-3-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A related compound used as an electrophilic fluorinating agent in organic synthesis.

    N-Bromobenzenesulfonamide: Another related compound used in various organic reactions, particularly in bromination reactions.

    N-Benzylbenzenesulfonamide: A structurally similar compound without the bromine and fluorine atoms, used in different synthetic applications.

Uniqueness

N-benzyl-4-bromo-3-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity. This combination of substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-benzyl-4-bromo-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPDCFYSJSLNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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